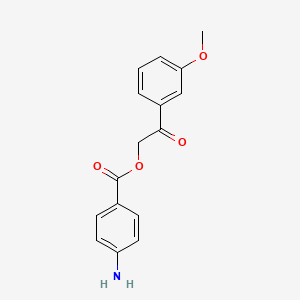
2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate” is a complex organic molecule. It contains a methoxyphenyl group, an oxoethyl group, and an aminobenzoate group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the methoxyphenyl group, the oxoethyl group, and the aminobenzoate group. The exact synthesis process would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the oxo (C=O) group could potentially create a polar region in the molecule, while the methoxy (O-CH3) and amino (NH2) groups could contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the functional groups present. The amino group could potentially participate in acid-base reactions, the oxo group could be involved in redox reactions, and the methoxy group could undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents. The exact physical and chemical properties would need to be determined experimentally .Aplicaciones Científicas De Investigación
Antioxidant Activity
Antioxidants play a crucial role in various fields, including food engineering, medicine, and pharmacy. Analytical methods like ORAC, HORAC, TRAP, and TOSC tests, based on hydrogen atom transfer, and electron transfer-based tests like CUPRAC and FRAP, are critical for determining the antioxidant activity of compounds. Such tests could potentially be applied to study compounds like "2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate" to assess their antioxidant capacity and applications in health and food industries (Munteanu & Apetrei, 2021).
Electrochemical Sensors for Antioxidants
Electrochemical (bio)sensors are complementary methods for analyzing antioxidants, including compounds similar to "this compound." These methods involve calibration and validation stages and, when used alongside chemical assays, can clarify the mechanisms and kinetics of antioxidant processes, offering insights into the compound's potential applications (Munteanu & Apetrei, 2021).
Environmental Fate of Similar Compounds
Studies on the environmental fate, behavior, and toxicology of similar compounds, such as parabens (esters of para-hydroxybenzoic acid), provide insights into the ecological and health implications of chemical pollutants. These studies cover aspects like biodegradability, potential endocrine-disrupting effects, and the formation of halogenated by-products, which could be relevant for assessing the environmental impact of "this compound" and related chemicals (Haman et al., 2015).
Advanced Oxidation Processes for Degradation
The degradation of recalcitrant compounds in the environment using advanced oxidation processes (AOPs) is a critical area of research. Studies have focused on kinetics, mechanisms, and by-products of degradation processes, potentially applicable to "this compound" for environmental remediation and pollution control (Qutob et al., 2022).
Pharmacological Activities of Similar Compounds
Research on the pharmacological activities of compounds with similar structures, such as vanillic acid and gallic acid, reveals their antioxidant, anti-inflammatory, and neuroprotective properties. These studies suggest potential health benefits and therapeutic applications for "this compound" in treating inflammation-related diseases and neurological conditions (Ingole et al., 2021; Bai et al., 2020).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to exhibit a wide range of biological activities . For instance, compounds substituted by the OCH3 group were found to be highly effective .
Mode of Action
It’s worth noting that the compound’s interaction with its targets could lead to changes at the molecular level, which could then translate into observable effects at the cellular or organismal level .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate, due to its structural features, might interact with various enzymes and proteins. The 4-aminobenzoate part of the molecule could potentially bind to enzymes involved in the metabolism of aromatic compounds . The nature of these interactions would likely be non-covalent, involving hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Cellular Effects
The cellular effects of this compound would depend on its specific interactions with cellular components. It might influence cell function by modulating the activity of certain enzymes or proteins. For instance, it could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound would be determined by its specific biochemical interactions. It might bind to target biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound might be involved in metabolic pathways related to the metabolism of aromatic compounds . It could interact with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.
Propiedades
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 4-aminobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-14-4-2-3-12(9-14)15(18)10-21-16(19)11-5-7-13(17)8-6-11/h2-9H,10,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNJOHAHRTYKTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
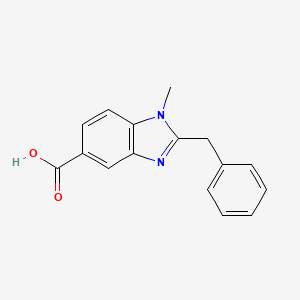
![2-ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2890508.png)
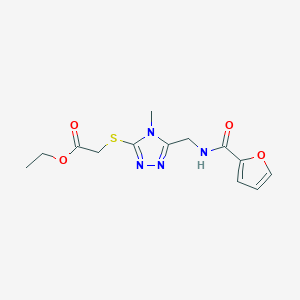
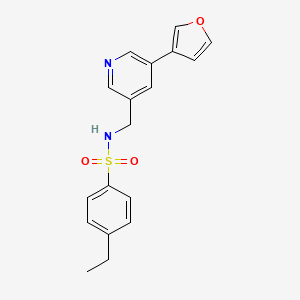
![4-Cyano-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2890513.png)
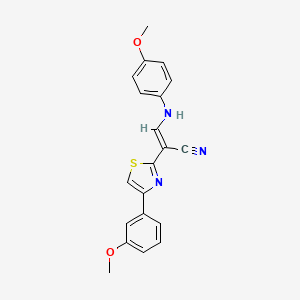
![2-(3-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2890515.png)
![N-(4-fluorobenzyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2890516.png)
![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2890520.png)
![6-[(3,3-Difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine](/img/structure/B2890521.png)
![(2Z)-2-[5-benzyl-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide](/img/structure/B2890522.png)
![N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2890523.png)
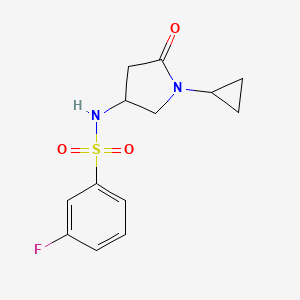
![4-[(2-Ethylbutanoyl)amino]benzoic acid](/img/structure/B2890527.png)
